molecular formula C14H18Cl4 B14186092 3,3'-Bis(2,2-dichloroethenyl)-2,2,2',2'-tetramethyl-1,1'-bi(cyclopropane) CAS No. 915707-79-8

3,3'-Bis(2,2-dichloroethenyl)-2,2,2',2'-tetramethyl-1,1'-bi(cyclopropane)

Cat. No.: B14186092
CAS No.: 915707-79-8
M. Wt: 328.1 g/mol
InChI Key: PTNWMVPWUXVUPW-UHFFFAOYSA-N
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Description

3,3’-Bis(2,2-dichloroethenyl)-2,2,2’,2’-tetramethyl-1,1’-bi(cyclopropane) is a complex organic compound characterized by its unique structure, which includes two cyclopropane rings and multiple chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Bis(2,2-dichloroethenyl)-2,2,2’,2’-tetramethyl-1,1’-bi(cyclopropane) typically involves the reaction of cyclopropane derivatives with dichloroethylene under specific conditions. One common method involves the use of a condensation reaction in the presence of iodine in acetonitrile (ACN). The reaction conditions often require precise temperature control and the use of catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques can be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

3,3’-Bis(2,2-dichloroethenyl)-2,2,2’,2’-tetramethyl-1,1’-bi(cyclopropane) can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various halogenated derivatives.

Scientific Research Applications

3,3’-Bis(2,2-dichloroethenyl)-2,2,2’,2’-tetramethyl-1,1’-bi(cyclopropane) has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3’-Bis(2,2-dichloroethenyl)-2,2,2’,2’-tetramethyl-1,1’-bi(cyclopropane) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-Bis(2,2-dichloroethenyl)-2,2,2’,2’-tetramethyl-1,1’-bi(cyclopropane)
  • 3,3’-Bis(2,2-dichloroethenyl)-2,2,2’,2’-tetramethyl-1,1’-bi(cyclopropane) derivatives

Uniqueness

The uniqueness of 3,3’-Bis(2,2-dichloroethenyl)-2,2,2’,2’-tetramethyl-1,1’-bi(cyclopropane) lies in its specific structure, which imparts unique chemical and physical properties. These properties make it suitable for various applications that similar compounds may not be able to achieve.

Properties

CAS No.

915707-79-8

Molecular Formula

C14H18Cl4

Molecular Weight

328.1 g/mol

IUPAC Name

2-(2,2-dichloroethenyl)-3-[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]-1,1-dimethylcyclopropane

InChI

InChI=1S/C14H18Cl4/c1-13(2)7(5-9(15)16)11(13)12-8(6-10(17)18)14(12,3)4/h5-8,11-12H,1-4H3

InChI Key

PTNWMVPWUXVUPW-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1C2C(C2(C)C)C=C(Cl)Cl)C=C(Cl)Cl)C

Origin of Product

United States

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